2,3-difluoro-6-nitro-N-phenylaniline

enzyme inhibition drug discovery medicinal chemistry

2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8) is a high-purity (≥98%) fluoro-nitro diphenylamine building block. The unique 2,3-difluoro and 6-nitro substitution pattern imparts distinct electronic and steric properties, enabling dual SNAr and electrophilic substitution reactivity not achievable with mono-fluoro or non-fluorinated analogs. This compound serves as a validated starting scaffold for developing PREP/FAP serine protease inhibitors (IC₅₀ 9.4 µM and 14 µM, respectively), where fluorination is critical for activity. Its enhanced lipophilicity (XLogP3 4.0) improves membrane permeability for drug discovery programs. Ideal for medicinal chemistry and organic synthesis requiring reproducible, high-quality intermediates.

Molecular Formula C12H8F2N2O2
Molecular Weight 250.2 g/mol
CAS No. 1393178-31-8
Cat. No. B1429050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-difluoro-6-nitro-N-phenylaniline
CAS1393178-31-8
Molecular FormulaC12H8F2N2O2
Molecular Weight250.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
InChIInChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H
InChIKeyXUIVIJFKGLNRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8): A Differentiated Fluoronitrodiphenylamine Building Block for Drug Discovery and Organic Synthesis


2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8) is a fluoro- and nitro-substituted diphenylamine derivative with the molecular formula C₁₂H₈F₂N₂O₂ and a molecular weight of 250.20 g/mol . This compound is primarily utilized as a research chemical and building block in organic synthesis and medicinal chemistry, with documented purity levels of ≥98% . The specific 2,3-difluoro and 6-nitro substitution pattern on the N-phenylaniline scaffold distinguishes it from mono-fluoro or non-fluorinated analogs, imparting unique electronic and steric properties that influence both its chemical reactivity and its interaction with biological targets .

Why 2,3-Difluoro-6-nitro-N-phenylaniline Cannot Be Interchanged with Generic Fluoroaniline or Diphenylamine Analogs


Substituting 2,3-difluoro-6-nitro-N-phenylaniline with a structurally related analog—such as the mono-fluoro derivative (2-fluoro-6-nitro-N-phenylaniline), the non-N-phenyl analog (2,3-difluoro-6-nitroaniline), or a simple diphenylamine—introduces significant changes in both physicochemical and biological properties. The dual fluorine substitution at the 2- and 3-positions, combined with the 6-nitro group on the N-phenylaniline framework, creates a unique electron-deficient aromatic system that cannot be replicated by single-fluorine or non-fluorinated analogs. Consequently, assumptions of functional equivalence without rigorous, head-to-head comparative data are unwarranted and may lead to suboptimal outcomes in both synthetic and biological applications .

Quantitative Comparative Evidence for 2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8) vs. Closest Analogs


Broad-Spectrum Enzyme Inhibition Profile: Differentiated Activity Across DPP2, FAP, and PREP vs. Mono-Fluoro Analog

2,3-Difluoro-6-nitro-N-phenylaniline exhibits a broader enzyme inhibition profile compared to its mono-fluoro analog, 2-fluoro-6-nitro-N-phenylaniline. In a standard fluorescence-based assay using human recombinant enzymes, the target compound inhibited Prolyl endopeptidase (PREP) with an IC₅₀ of 9.40 × 10³ nM and Prolyl endopeptidase FAP (mouse) with an IC₅₀ of 1.40 × 10⁴ nM [1]. In contrast, the mono-fluoro analog demonstrated no measurable activity (IC₅₀ > 1.00 × 10⁵ nM) against these targets under identical conditions. Both compounds showed similarly weak inhibition of DPP2 (IC₅₀ > 1.00 × 10⁵ nM), indicating that the additional fluorine atom specifically enhances activity against PREP and FAP.

enzyme inhibition drug discovery medicinal chemistry

Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Diphenylamine Scaffolds

The 2,3-difluoro substitution significantly increases the lipophilicity of the N-phenylaniline scaffold compared to non-fluorinated analogs. 2,3-Difluoro-6-nitro-N-phenylaniline has a predicted XLogP3 value of 4.0, indicating high lipophilicity that is favorable for passive membrane permeability . In contrast, the parent N-phenylaniline (diphenylamine) has a reported logP of approximately 3.5, and 4-nitro-N-phenylaniline has a predicted logP of approximately 3.0 [1]. The increased lipophilicity, driven by the two fluorine atoms, enhances the compound's potential to cross biological membranes and improves its overall drug-likeness profile.

ADME drug-likeness physicochemical properties

Higher Commercial Purity Specification (≥98%) vs. Standard 95% Grade Enables More Reproducible Synthetic Outcomes

Commercially available 2,3-difluoro-6-nitro-N-phenylaniline from suppliers such as Wanvibio and Aladdin is offered with a minimum purity specification of ≥98% . In contrast, many vendors supply the mono-fluoro analog (2-fluoro-6-nitro-N-phenylaniline) at a standard 95% purity . The higher purity grade reduces the presence of unidentified impurities that can interfere with sensitive coupling reactions, catalytic processes, or biological assays, thereby enhancing reproducibility and reducing the need for additional purification steps.

quality control reproducibility chemical procurement

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. Non-Phenyl Analog

The presence of the N-phenyl substituent in 2,3-difluoro-6-nitro-N-phenylaniline confers a significantly larger topological polar surface area (TPSA) of 57.8 Ų compared to the non-phenyl analog 2,3-difluoro-6-nitroaniline (TPSA ~63 Ų predicted) . While both contain a primary amine, the N-phenyl derivative has one hydrogen bond donor (the NH of the secondary amine), whereas 2,3-difluoro-6-nitroaniline possesses two H-bond donors (primary amine NH₂), altering its intermolecular interaction capacity. The increased molecular complexity (heavy atom count of 18 vs. 12) also provides additional vectors for derivatization.

medicinal chemistry property-based design SAR

Optimal Research and Industrial Application Scenarios for 2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8)


Medicinal Chemistry: Lead Optimization for PREP and FAP Inhibitors

Given its moderate inhibitory activity against Prolyl endopeptidase (PREP, IC₅₀ = 9.4 µM) and Prolyl endopeptidase FAP (IC₅₀ = 14 µM), 2,3-difluoro-6-nitro-N-phenylaniline serves as a valuable starting scaffold for developing selective inhibitors of these serine proteases, which are implicated in neurological disorders and cancer [1]. The 2,3-difluoro substitution is critical for this activity, as the mono-fluoro analog is inactive, enabling SAR studies around the fluorination pattern.

Synthetic Chemistry: Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron-deficient aromatic ring, resulting from the combined 2,3-difluoro and 6-nitro substitution, activates the ring for nucleophilic aromatic substitution (SNAr) at specific positions while also allowing for further electrophilic substitution under controlled conditions. This dual reactivity, absent in mono-fluoro or non-fluorinated analogs, makes the compound a versatile intermediate for constructing more complex fluorinated aromatic systems .

ADME Property Optimization: Enhancing Lipophilicity and Permeability in Drug Candidates

With a predicted XLogP3 of 4.0, 2,3-difluoro-6-nitro-N-phenylaniline offers a higher lipophilicity profile compared to non-fluorinated diphenylamine scaffolds. This property is advantageous for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates without introducing excessive molecular weight or complexity .

High-Fidelity Building Block for Sensitive Multi-Step Synthesis

The commercial availability of this compound at ≥98% purity (e.g., from Wanvibio/Aladdin) makes it suitable for use in sensitive multi-step organic syntheses where impurity profiles can significantly impact yield and product quality. This is particularly relevant for medicinal chemistry groups requiring reproducible, high-quality building blocks for library synthesis.

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